molecular formula C10H14O5 B15125174 Morindacin

Morindacin

Cat. No.: B15125174
M. Wt: 214.21 g/mol
InChI Key: MOUZVDVFZGJOOS-UHFFFAOYSA-N
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Description

Morindacin is an iridoid compound isolated from the fruits of Morinda citrifolia, commonly known as noni. This plant, belonging to the Rubiaceae family, is widely distributed in tropical regions and has been traditionally used for its medicinal properties. This compound is one of the many bioactive compounds found in noni, contributing to its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morindacin can be isolated from the fruits of Morinda citrifolia through a series of extraction and purification steps. The process typically involves:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from noni fruits. The process is optimized to maximize yield and purity, often employing advanced extraction techniques such as supercritical fluid extraction and microwave-assisted extraction. These methods enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Morindacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or modified biological activities .

Scientific Research Applications

Mechanism of Action

Morindacin exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Morindacin is unique among iridoids due to its specific structure and biological activities. Similar compounds include:

    Asperuloside: Another iridoid found in noni, known for its anti-inflammatory and anticancer properties.

    Deacetylasperulosidic Acid: Exhibits antioxidant and anti-inflammatory activities similar to this compound.

    Citrifolinin B: An iridoid with significant antioxidant properties.

This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3,4,5-tris(hydroxymethyl)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c11-2-5-1-8-9(6(5)3-12)7(4-13)10(14)15-8/h1,6-9,11-13H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUZVDVFZGJOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C2C1OC(=O)C2CO)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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